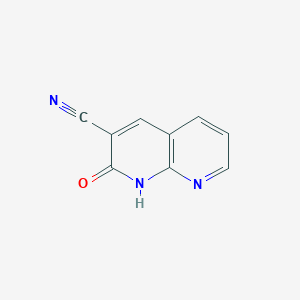

2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile

説明

特性

IUPAC Name |

2-oxo-1H-1,8-naphthyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N3O/c10-5-7-4-6-2-1-3-11-8(6)12-9(7)13/h1-4H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUWKQMRNPHUGMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NC(=O)C(=C2)C#N)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50462932 | |

| Record name | 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50462932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60467-72-3 | |

| Record name | 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50462932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Condensation of 2-Aminonicotinaldehyde with Ethyl Cyanoacetate

This method involves a solvent-free cyclocondensation reaction under basic conditions.

- Reactants : 2-Aminonicotinaldehyde and ethyl cyanoacetate.

- Catalyst : Piperidine.

- Conditions : Solvent-free, heated (exact temperature unspecified).

- Mechanism : The reaction proceeds via Knoevenagel condensation, followed by intramolecular cyclization to form the naphthyridine core.

- Eliminates solvent use, enhancing atom economy.

- Piperidine acts as a base to deprotonate intermediates and facilitate cyclization.

Three-Component Reaction with 2-Chloroquinoline-3-Carbaldehydes

A one-pot synthesis utilizing 2-chloroquinoline-3-carbaldehydes, cyanoacetamide, and ammonium acetate.

- Reactants :

- 2-Chloroquinoline-3-carbaldehyde derivatives.

- Cyanoacetamide.

- Ammonium acetate.

- Catalyst : Pyridine (10 mol%).

- Solvent : Ethanol.

- Conditions : Reflux at 120°C for 6 hours.

- Purification : Chromatography (petroleum ether/ethyl acetate).

| Component | Quantity | Role |

|---|---|---|

| 2-Chloroquinoline-3-carbaldehyde | 500 mg (2.4 mmol) | Electrophilic substrate |

| Cyanoacetamide | 302 mg (3.6 mmol) | Nucleophile |

| Ammonium acetate | 462 mg (6 mmol) | Ammonia source |

Outcome :

Comparative Analysis of Methods

Research Findings and Applications

- Intermediate Utility : The compound serves as a precursor for 5-HT3 receptor antagonists (e.g., 6d in).

- Structural Flexibility : Substituents at the piperazine moiety (Method 1) modulate biological activity.

- Scalability : Microwave-assisted variants (mentioned in) reduce reaction times for downstream derivatives.

化学反応の分析

Types of Reactions: 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

科学的研究の応用

Biological Activities

The compound exhibits a broad spectrum of biological activities, making it a valuable scaffold for drug development. Key applications include:

- Anticancer Activity : Studies have shown that derivatives of 1,8-naphthyridine, including 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile, demonstrate potent anticancer effects. For instance, specific derivatives have been evaluated for their cytotoxicity against human breast cancer cell lines (MCF7), with some exhibiting IC50 values lower than established chemotherapeutics like staurosporine .

- Antimicrobial Properties : The compound has demonstrated significant antimicrobial activity against various bacterial strains. Derivatives have shown comparable efficacy to standard antibiotics such as ciprofloxacin and have been effective against both Gram-positive and Gram-negative bacteria .

- Neurological Applications : Research indicates potential applications in treating neurological disorders such as Alzheimer's disease and multiple sclerosis. The ability of certain naphthyridine derivatives to penetrate the blood-brain barrier enhances their therapeutic prospects in neurodegenerative diseases .

Case Studies

Several case studies highlight the applications and effectiveness of this compound:

Synthesis and Derivative Development

The synthesis of this compound involves multi-step organic reactions that allow for the introduction of various substituents to enhance its biological properties. Recent studies have focused on optimizing these synthetic routes to produce compounds with improved efficacy and specificity against targeted diseases .

作用機序

The mechanism of action of 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the compound can interact with DNA and proteins, affecting cellular processes and signaling pathways .

類似化合物との比較

Comparison with Similar Compounds

Structural Analogs in the 1,8-Naphthyridine Family

Key structural analogs differ in substituents, oxidation states, or ring saturation, which influence their physicochemical properties and bioactivity.

Substituent-Driven Variations

- Nitrile vs.

- Piperazine Substituents (C2 Position):

NA-2 (2-(4-methylpiperazin-1-yl)-1,8-naphthyridine-3-carbonitrile) demonstrates log P values comparable to ondansetron, favoring serotonin receptor binding (pA₂ = 7.2) and antidepressant effects in rodent models .

Research Findings and Key Insights

Synthetic Flexibility: Microwave and sonochemical methods enable rapid synthesis of 1,8-naphthyridine derivatives, reducing reaction times from hours to minutes .

Structure-Activity Relationships (SAR):

- Aryl groups at C5/C7 (e.g., 4-fluorophenyl) enhance cytotoxicity by 3–5-fold compared to unsubstituted analogs .

- Piperazine or morpholine substituents at C2 improve 5-HT3 receptor affinity and log P values, critical for CNS drug design .

Clinical Potential: KRAS inhibitors like glécirasib (a 1,8-naphthyridine derivative) underscore the scaffold’s relevance in oncology, with modifications enabling covalent binding to mutant proteins .

生物活性

2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological effects, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. For instance, one method involves refluxing pyridin-3-carbonitrile with malononitrile to yield the target compound via intermediates. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized compound .

Anticancer Activity

Recent studies indicate that this compound exhibits notable cytotoxic effects against various cancer cell lines. For example, in vitro assays demonstrated that this compound shows significant cytotoxicity against HepG2 (hepatocellular carcinoma) and HeLa (cervical carcinoma) cells. The MTT assay results indicated that the compound could inhibit cell proliferation effectively, suggesting its potential as an anticancer agent .

Table 1: Cytotoxic Activity of this compound

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies show that it possesses activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of a cyano group is believed to enhance its antimicrobial efficacy .

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 µg/mL | |

| Escherichia coli | 20 µg/mL |

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may act as an allosteric modulator at nicotinic acetylcholine receptors (nAChRs), enhancing acetylcholine responses in human cells . Additionally, the compound has been shown to inhibit Class I PI3-kinase enzymes, which are crucial in cellular proliferation pathways associated with cancer .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- In Vivo Antihistaminic Activity : A study demonstrated the efficacy of naphthyridine derivatives in reducing bronchoconstriction in guinea pigs, suggesting potential applications in treating asthma .

- Anticancer Efficacy : A series of derivatives were tested for their ability to induce apoptosis in cancer cells. The results showed enhanced anticancer activity compared to standard treatments .

Q & A

Q. What are the standard synthetic protocols for 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile?

The compound is synthesized via cyclization reactions using precursors such as carboxamides or esters. A common method involves reacting 1-ethyl-4-hydroxy-7-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide with POCl₃ under reflux, yielding the carbonitrile derivative via simultaneous dehydration and chlorolysis (55% yield) . Alternatively, direct synthesis using piperidine in ethanol at optimized reflux conditions achieves 81% yield . Key considerations include solvent selection (e.g., ethanol for solubility) and stoichiometric control of dehydrating agents.

Q. How is structural characterization performed for this compound and its derivatives?

Structural confirmation relies on spectroscopic techniques:

- IR spectroscopy identifies functional groups (e.g., C≡N stretch at ~2215 cm⁻¹, C=O at ~1594 cm⁻¹) .

- ¹H-NMR resolves proton environments, such as aromatic protons (δ 6.5–8.5 ppm) and NH groups (δ ~10–12 ppm) .

- Mass spectrometry validates molecular weight (e.g., m/z 578 for a derivative with inhibitory activity) .

Quantitative elemental analysis (e.g., C, H, N percentages) further confirms purity .

Q. What are common functionalization reactions for the carbonitrile group in this scaffold?

The carbonitrile group is versatile:

- Hydrolysis to carboxylic acids : Use 9M H₂SO₄ at 130°C (86% yield) or NaOH (95°C, 5 h, 88% yield) .

- Conversion to carboxamides : Controlled alkaline hydrolysis (KOH in H₂O/EtOH, reflux for 4 h) yields the amide derivative (51%) .

- Chlorination : Treatment with PCl₅/POCl₃ under reflux replaces hydroxyl groups with chlorine (81% yield) .

Advanced Research Questions

Q. How can hydrolysis conditions be optimized to selectively target carboxylic acids versus carboxamides?

Selectivity depends on reaction time and pH:

- Carboxamides : Short reflux durations (4 h) with mild alkaline conditions (KOH in H₂O/EtOH) favor amide formation .

- Carboxylic acids : Prolonged heating (>4 h) or stronger acidic conditions (9M H₂SO₄, 130°C) drive complete hydrolysis .

Side reactions (e.g., decarboxylation) are minimized by avoiding excessive temperatures (>150°C).

Q. What strategies enable regioselective chlorination of the naphthyridine core?

Regioselectivity is achieved via:

- Substrate pre-functionalization : Electron-withdrawing groups (e.g., CN) direct chlorination to specific positions .

- Reagent choice : POCl₃/PCl₅ mixtures selectively chlorinate hydroxyl groups over other functionalities under reflux .

Mechanistic studies suggest that chlorination proceeds via a phosphorylated intermediate, requiring anhydrous conditions .

Q. How can researchers address side reactions during synthesis, such as unintended chlorolysis?

Side reactions like chlorolysis (observed during POCl₃-mediated dehydration) are mitigated by:

Q. What methodologies are used to design derivatives for biological activity evaluation?

Derivative design involves:

- Sonochemical synthesis : Ultrasound-assisted reactions (e.g., with furan-2-yl substituents) enhance reaction rates and yields (e.g., 5d derivative, m.p. 185–187°C) .

- Substituent variation : Introducing electron-donating groups (e.g., methyl, phenyl) modulates electronic properties and bioactivity .

- Biological screening : Derivatives are tested for inhibitory activity using enzyme assays (e.g., IC₅₀ measurements) and structural-activity relationship (SAR) analysis .

Contradictory Data Analysis

Example : Conflicting hydrolysis outcomes under similar conditions.

- Resolution : Reaction time and reagent stoichiometry are critical. For instance, alkaline hydrolysis of 2-phenyl-1,8-naphthyridine-3-carbonitrile yields the carboxamide after 4 h but the carboxylic acid after extended reflux . Researchers must standardize reaction monitoring (e.g., TLC or HPLC) to terminate reactions at the desired stage.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。